molecular formula C6H5O2S- B1229208 Benzenesulfinate

Benzenesulfinate

Cat. No. B1229208
M. Wt: 141.17 g/mol
InChI Key: JEHKKBHWRAXMCH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfinate is an organosulfinate that is the conjugate base of benzenesulfinic acid obtained by deprotonation of the sulfinic acid group. It is a conjugate base of a benzenesulfinic acid.

Scientific Research Applications

Solid-Phase Synthesis

Benzenesulfinate derivatives, such as polymer-supported benzenesulfonamides, are used in solid-phase synthesis. They have been employed as key intermediates in various chemical transformations, including rearrangements to yield diverse privileged scaffolds. This showcases their utility in facilitating complex chemical syntheses (Fülöpová & Soural, 2015).

Electrochemical Applications

Benzenesulfinate has been studied for its role in the electro-oxidation of catechols, leading to the synthesis of new sulfone derivatives. This application is significant in electro-organic chemistry, demonstrating the potential of benzenesulfinate in facilitating novel organic reactions (Nematollahi & Rahchamani, 2002).

Analytical Methods in Environmental Science

Benzenesulfonamides, along with similar compounds, have been the subject of analytical studies in environmental science. Their detection in various environmental matrices, like water and soil, and their potential as emerging organic pollutants have been explored (Herrero et al., 2014).

Organic Synthesis

In organic synthesis, benzenesulfinate has been used in the formation of sulfone derivatives and in reactions with N-substituted maleimides. These studies highlight its usefulness in creating specific molecular structures and its reactivity in organic reactions (Matsuda et al., 1975).

Enzymatic Catalysis

Benzenesulfinate has been incorporated in enzymatic methods, like in the synthesis of β-ketosulfones, demonstrating its potential in green chemistry applications. This approach extends the application of benzenesulfinate in more environmentally friendly chemical synthesis processes (Li et al., 2021).

Hydrolysis Studies

The hydrolysis of benzenesulfinate and its derivatives has been a subject of study, providing insights into its chemical behavior and reactivity under various conditions. Such studies are vital for understanding the fundamental properties of this compound (Okuyama, 1996).

Inorgano-organic Solids

Benzenesulfinate has been used in the formation of inorgano-organic solids like silver benzenesulfonate, showcasing its potential in materials science for creating novel compounds with unique structural and functional properties (Shimizu et al., 1999).

properties

IUPAC Name

benzenesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHKKBHWRAXMCH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5O2S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862453
Record name Benzenesulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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